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Abstract

CI-966 hydrochloride, a potent and selective inhibitor of the GABA transporter 1 (GAT-1),
emerged from the Parke-Davis research pipeline in the late 1980s and early 1990s as a
promising candidate for the treatment of epilepsy and other neurological disorders. Its
mechanism of action, centered on enhancing GABAergic neurotransmission by blocking the
reuptake of gamma-aminobutyric acid (GABA), represented a targeted approach to central
nervous system therapeutics. Despite demonstrating significant anticonvulsant, anxiolytic, and
neuroprotective potential in preclinical models, the clinical development of CI-966 was abruptly
halted during Phase | trials due to the manifestation of severe and unexpected neurological
and psychiatric adverse effects. This technical guide provides an in-depth history of the
development of CI-966 hydrochloride, detailing its synthesis, mechanism of action, preclinical
pharmacology, and the pivotal clinical findings that led to its discontinuation.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian
central nervous system, playing a crucial role in regulating neuronal excitability. The synaptic
concentration of GABA is tightly controlled by GABA transporters (GATs), which are responsible
for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial
cells. Pharmacological inhibition of GATs, particularly the neuronally expressed GAT-1,
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presents a logical strategy for augmenting GABAergic signaling and thereby achieving
therapeutic effects in conditions characterized by neuronal hyperexcitability, such as epilepsy.

CI-966 hydrochloride, chemically known as 1-(2-(bis(4-
(trifluoromethyl)phenyl)methoxy)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
hydrochloride, was developed by Parke-Davis with this therapeutic rationale.[1] As a highly
selective inhibitor of GAT-1, CI-966 was designed to increase the synaptic availability of GABA,
thereby enhancing inhibitory neurotransmission.

Synthesis and Physicochemical Properties

While a detailed, step-by-step synthesis protocol for CI-966 hydrochloride is not readily
available in the public domain, its chemical structure, 1-(2-(bis(4-
(trifluoromethyl)phenyl)methoxy)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
hydrochloride, suggests a multi-step synthesis involving the formation of the tetrahydropyridine
ring, followed by N-alkylation with the diarylmethoxyethyl side chain.

Table 1: Physicochemical Properties of CI-966 Hydrochloride

Property Value
1-(2-(bis(4-
trifluoromethyl)phenyl)methoxy)ethyl)-1,2,5,6-

IUPAC Name ( y)p ¥ .y) ) Y
tetrahydropyridine-3-carboxylic acid
hydrochloride

Molecular Formula C23H21FsNO3-HCI

Molecular Weight 509.87 g/mol

CAS Number 110283-66-4

Mechanism of Action and Pharmacology

CI-966 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] By blocking
GAT-1, CI-966 reduces the reuptake of GABA from the synaptic cleft, leading to an increased
concentration of GABA available to bind to postsynaptic GABA-A and GABA-B receptors. This
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enhancement of GABAergic neurotransmission results in a generalized inhibitory effect on the
central nervous system.
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Figure 1: GABAergic Synapse and the Mechanism of Action of CI-966.

In Vitro Potency and Selectivity

Cl1-966 demonstrates high potency for the human GAT-1 transporter. Studies on cloned human
GABA transporters revealed its significant selectivity for GAT-1 over other GABA transporter
subtypes.

Table 2: In Vitro Potency and Selectivity of CI-966

Transporter ICs0 (M)

Human GAT-1 0.26[1]

Rat GAT-1 1.2

GAT-2 > 200-fold selectivity vs. GAT-1
GAT-3 > 200-fold selectivity vs. GAT-1

Preclinical Development

The preclinical evaluation of CI-966 hydrochloride showcased its potential as a broad-
spectrum anticonvulsant and neuroprotective agent.

Experimental Protocols

A definitive, detailed protocol for CI-966 is not publicly available. However, a typical GAT-1
inhibition assay from that era would involve the following steps:

o Preparation of Synaptosomes: Synaptosomes, which are isolated nerve terminals, would be
prepared from rat brain tissue (e.g., cerebral cortex) through a series of homogenization and

centrifugation steps.
e [3H]-GABA Uptake Assay:

o Synaptosomes would be pre-incubated in a physiological buffer.
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o CI-966 hydrochloride at various concentrations would be added to the synaptosome
suspension.

o The uptake reaction would be initiated by the addition of a low concentration of
radiolabeled GABA ([3H]-GABA).

o After a short incubation period, the uptake would be terminated by rapid filtration through
glass fiber filters, separating the synaptosomes from the incubation medium.

o The radioactivity retained on the filters, representing the amount of [3H]-GABA taken up by
the synaptosomes, would be measured using liquid scintillation counting.

Data Analysis: The concentration of CI-966 that inhibits 50% of the specific [3H]-GABA
uptake (ICso) would be determined by non-linear regression analysis of the concentration-
response curve.
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Figure 2: General Experimental Workflow for a GAT-1 Inhibition Assay.
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While the specific models used for CI-966 are not exhaustively detailed in all publications,
standard preclinical models for anticonvulsant screening in that period included:

» Maximal Electroshock (MES) Test: This model is used to identify compounds effective
against generalized tonic-clonic seizures.

[e]

Rodents (mice or rats) would be administered CI-966 hydrochloride or vehicle.

o At the time of expected peak effect, a brief electrical stimulus would be delivered via
corneal or ear-clip electrodes.

o The animals would be observed for the presence or absence of the tonic hindlimb
extension phase of the seizure.

o The dose of CI-966 that protects 50% of the animals from the tonic hindlimb extension
(EDso) would be calculated.

e Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is used to identify compounds
effective against myoclonic and absence seizures.

o

Rodents would be pre-treated with CI-966 hydrochloride or vehicle.

[¢]

A convulsant dose of pentylenetetrazol would be administered subcutaneously.

[¢]

The animals would be observed for a set period for the occurrence of clonic seizures.

[e]

The EDso for protection against clonic seizures would be determined.

Pharmacokinetics in Animals

Pharmacokinetic studies were conducted in rats and dogs to understand the absorption,
distribution, metabolism, and excretion of CI-966.

Table 3: Pharmacokinetic Parameters of CI-966 in Animals
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Parameter Rat (5 mg/kg oral) Dog (1.39 mgl/kg oral)
tmax (hr) 4.0 0.7

ta/2 elimination (hr) 4.5 1.2

Oral Bioavailability 100% 100%

Major Excretion Route Biliary (75%) Fecal (89%)

These data indicate that CI-966 is well-absorbed orally in both species. The primary route of
elimination is through the feces, suggesting significant biliary excretion.

Clinical Development and Discontinuation

CI1-966 hydrochloride entered Phase | clinical trials for the treatment of epilepsy. The study
was designed to assess the safety, tolerability, and pharmacokinetics of the compound in
healthy volunteers.

Phase | Clinical Trial Design (General Overview)

A typical Phase | trial for an antiepileptic drug during that time would have been a dose-
escalation study:

o Participants: A small number of healthy adult volunteers.
» Design: Single-ascending dose or multiple-ascending dose cohorts.

o Dosage: Starting with a very low dose, with subsequent cohorts receiving increasingly higher
doses after the safety of the previous dose level was established.

o Assessments: Close monitoring for adverse events, vital signs, electrocardiograms (ECGSs),
and laboratory parameters. Pharmacokinetic blood sampling would also be performed to
determine parameters such as Cmax, tmax, and ti/z.

Adverse Events and Discontinuation

The Phase | trial of CI-966 revealed a dose-limiting and ultimately prohibitive safety profile.
While doses between 1 and 10 mg were generally well-tolerated, higher doses produced
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severe adverse effects.[1]
e 25 mg dose: Produced memory deficits.[1]

e 50 mg dose: Resulted in a range of severe neurological and psychiatric symptoms, including
memory deficits, myoclonus, tremors, unresponsiveness, and prolonged psychotic adverse
effects resembling schizophrenia and mania.[1]

These severe psychotomimetic and neurological adverse effects were deemed unacceptable,
leading to the discontinuation of the clinical development of CI-966 hydrochloride. The
adverse event profile was considered to be a direct consequence of the profound enhancement
of GABAergic neurotransmission.
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Figure 3: Development and Discontinuation Timeline of CI-966.
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Conclusion and Retrospective Analysis

The development history of CI-966 hydrochloride serves as a significant case study in CNS
drug development. While the compound demonstrated high potency and selectivity for its
intended target and showed promising efficacy in preclinical models, its clinical translation was
thwarted by an on-target, mechanism-based toxicity. The profound and widespread
enhancement of GABAergic inhibition in the human brain led to unacceptable neurological and
psychiatric side effects.

The story of CI-966 underscores the delicate balance required for modulating neurotransmitter
systems and highlights the challenges of extrapolating preclinical safety data to humans.
Although CI-966 itself was not a successful therapeutic, the knowledge gained from its
development contributed to a deeper understanding of the role of GAT-1 in the brain and
informed the development of subsequent GABAergic modulators with more favorable
therapeutic windows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1668964?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

